molecular formula C15H19N5 B7558165 N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

カタログ番号 B7558165
分子量: 269.34 g/mol
InChIキー: KWPGQTFWUXUAIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine, also known as BI-9564, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are involved in gene regulation. By inhibiting BET proteins, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine reduces the expression of genes regulated by BET proteins, including oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling.
Biochemical and physiological effects:
N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to have a potent inhibitory effect on BET proteins in various preclinical models. The compound has been shown to reduce the expression of oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.

実験室実験の利点と制限

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has a favorable pharmacokinetic profile, which allows for easy administration in lab animals. However, there are also some limitations to the use of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound may have off-target effects, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine. One area of interest is the evaluation of the compound in clinical trials for the treatment of cancer, inflammation, and cardiovascular diseases. Preliminary results from clinical trials have shown promising results, and further studies are needed to determine the efficacy and safety of the compound in humans. Another area of interest is the development of more potent and selective BET inhibitors. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has shown good potency and selectivity in preclinical models, but there is still room for improvement. Finally, there is a need for further studies to elucidate the molecular mechanisms of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine and its effects on gene regulation in various diseases.

合成法

The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the pyrazole ring through a cyclization reaction. The final product is obtained by coupling the pyrazole intermediate with the indazole moiety. The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been reported in several publications, and the compound has been synthesized on a large scale for use in preclinical studies and clinical trials.

科学的研究の応用

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and the inhibition of BET proteins has been shown to suppress tumor growth. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory genes, and the inhibition of BET proteins has been shown to reduce inflammation. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to reduce inflammation in several preclinical models of inflammatory diseases, including rheumatoid arthritis and psoriasis. In cardiovascular diseases, BET proteins have been shown to regulate the expression of genes involved in vascular remodeling, and the inhibition of BET proteins has been shown to reduce vascular remodeling. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to reduce vascular remodeling in preclinical models of hypertension and atherosclerosis.

特性

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-15(2,3)20-10-11(8-18-20)7-16-13-5-4-12-9-17-19-14(12)6-13/h4-6,8-10,16H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPGQTFWUXUAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。